molecular formula C16H23FN2O2 B6495270 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 1351609-42-1

3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B6495270
CAS No.: 1351609-42-1
M. Wt: 294.36 g/mol
InChI Key: DMCBKKMTZLJQPD-UHFFFAOYSA-N
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Description

The compound 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a urea derivative featuring a cyclohexyl-hydroxyethyl substituent at the 3-position and a 4-fluorobenzyl group at the 1-position. Urea derivatives are widely studied for their biological relevance, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCBKKMTZLJQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexyl ketone with ethylene oxide under basic conditions to form 2-cyclohexyl-2-hydroxyethyl ketone.

    Urea Formation: The hydroxyethyl intermediate is then reacted with 4-fluorobenzyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Formation of cyclohexyl ketone derivatives.

    Reduction: Formation of cyclohexyl ethylamine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Fluorophenyl Substituents

1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Z15)
  • Structural Features : Incorporates a 1,2,4-oxadiazole ring linked to a cyclobutyl group, replacing the cyclohexyl-hydroxyethyl moiety.
  • Key Differences: The oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing metabolic stability compared to the hydroxyethyl group in the target compound .
  • Molecular Weight : 324.4 g/mol (similar to the target compound).
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea
  • Structural Features : Substitutes the cyclohexyl group with a thiophen-3-ylmethyl group and includes a 2-hydroxyethyl chain.
  • Key Differences: The thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in the target compound.

Non-Urea Fluorophenyl-Containing Analogs

Epoxiconazole (Pesticide)
  • Structural Features : A triazole fungicide with a 4-fluorophenyl group and an epoxide ring.
  • Key Differences: The triazole core replaces the urea moiety, shifting functionality from hydrogen-bond donor/acceptor to metal coordination (common in antifungal agents). The epoxide group introduces reactivity absent in the target compound, aligning with its pesticidal activity .
Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)
  • Structural Features: Enone backbone with a 4-fluorophenyl group.
  • Key Differences :
    • The planar chalcone structure facilitates π-π stacking, whereas the urea core enables hydrogen bonding.
    • Dihedral angles between aromatic rings in chalcones (7.14°–56.26°) suggest varied conformational flexibility compared to the urea-based target .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Urea Cyclohexyl-hydroxyethyl, 4-fluorobenzyl 324.4 High lipophilicity, hydrogen-bond donor
Z15 Urea Oxadiazole-cyclobutyl, 4-fluorophenyl 324.4 Metabolic stability, bioisostere
3-(2-Chloro-4-methylphenyl)-1-(thiophen-3-ylmethyl)urea Urea Thiophen-3-ylmethyl, 2-chloro-4-methylphenyl 324.8 Sulfur-mediated interactions
Epoxiconazole Triazole 4-fluorophenyl, epoxide 329.8 Antifungal activity, metal coordination
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Chalcone 4-fluorophenyl, enone 242.3 Planar structure, π-π stacking

Research Implications

  • Substituent Effects : The cyclohexyl-hydroxyethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, distinguishing it from analogs like Z15 (oxadiazole) and thiophene-containing ureas.

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